molecular formula O3P-3 B083602 Phosphite CAS No. 14901-63-4

Phosphite

Cat. No. B083602
Key on ui cas rn: 14901-63-4
M. Wt: 78.972 g/mol
InChI Key: AQSJGOWTSHOLKH-UHFFFAOYSA-N
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Patent
US05141975

Procedure details

Bis (tetrahydroabietyl 2,4 di-tert-butyl phenyl) phosphite was prepared by first reacting 206 g (1 mol) of 2,4 di-tert-butylphenyl phenol with 310 g (1 mol) of triphenyl phosphite catalyzed with 2 g of sodium methylate (or phenate) to obtain a nominal 2,4 di-tert-butylphenyl diphenyl phosphite. Phenol was distilled through a 20 cm. Raschig ring packed column to 150° C. and 30 mm. The reaction terminates at 190° C. at 4 mm after distilling the calculated 1 mol of phenol. The product mixture contained approximately 85% of the desired 2,4,di-tert-butylphenyl diphenylphosphite. The remainder was identified as being predominantly a mixture of bis (2,4 -di-tert-butylphenyl) phenyl phosphite and unreacted triphenyl phosphite.
Name
2,4 di-tert-butylphenyl phenol
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1C1C=CC=CC=1O)([CH3:4])([CH3:3])[CH3:2].[P:22]([O:37]C1C=CC=CC=1)([O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[O:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C[O-].[Na+]>>[P:22]([O-:37])([O-:30])[O-:23].[P:22]([O:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)([O:30][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[O:37][C:6]1[CH:7]=[CH:8][C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:5]=1[C:1]([CH3:3])([CH3:2])[CH3:4] |f:2.3|

Inputs

Step One
Name
2,4 di-tert-butylphenyl phenol
Quantity
206 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)C1=C(C=CC=C1)O
Step Two
Name
Quantity
310 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
sodium methylate
Quantity
2 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P([O-])([O-])[O-]
Name
Type
product
Smiles
P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)(OC1=CC=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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